
8-Chlor-Koffein
Übersicht
Beschreibung
8-Chloro Caffeine, also known as 8-chloro-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione, is a derivative of caffeine. It is a stimulant compound belonging to the xanthine chemical class, with physiological effects similar to caffeine. The molecular formula of 8-Chloro Caffeine is C8H9ClN4O2, and it has a molecular weight of 228.64 g/mol .
Wissenschaftliche Forschungsanwendungen
8-Chloro Caffeine has several applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of caffeine derivatives.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Studied for its potential therapeutic effects, particularly in combination with other drugs.
Industry: Used in the synthesis of other chemical compounds and as an additive in certain products.
Wirkmechanismus
The mechanism of action of 8-Chloro Caffeine is similar to that of caffeine. It primarily acts as an antagonist of adenosine receptors, particularly the A2A receptor. By blocking these receptors, 8-Chloro Caffeine prevents the inhibitory effects of adenosine on neuronal activity, leading to increased neuronal firing and stimulation. This results in physiological effects such as increased alertness and reduced fatigue .
Similar Compounds:
Caffeine: The parent compound, widely known for its stimulant effects.
8-Chlorotheophylline: Another chlorinated xanthine derivative with similar stimulant properties.
Theobromine: A naturally occurring xanthine found in cocoa, with milder stimulant effects.
Uniqueness of 8-Chloro Caffeine: 8-Chloro Caffeine is unique due to the presence of the chlorine atom at the 8-position of the xanthine ring. This modification alters its chemical properties and biological activity compared to caffeine and other xanthine derivatives. The chlorine atom increases the compound’s acidity, making it more suitable for forming co-salts with other drugs, such as diphenhydramine in the antiemetic drug dimenhydrinate .
Biochemische Analyse
Biochemical Properties
8-Chlorocaffeine interacts with various biomolecules, primarily enzymes, proteins, and other biomolecules in the cell . It is suggested that 8-Chlorocaffeine acts by inhibiting the excision enzyme of the dark repair system .
Cellular Effects
8-Chlorocaffeine has been shown to influence cell function. It potentiates UV-induced chromosomal aberrations in Chinese hamster embryonic lung cells . It also produces protein-associated DNA breaks in isolated nuclei from L1210 cells .
Molecular Mechanism
The molecular mechanism of 8-Chlorocaffeine involves its interaction with biomolecules at the molecular level. It is suggested that 8-Chlorocaffeine acts by inhibiting the excision enzyme of the dark repair system, affecting the DNA repair process .
Temporal Effects in Laboratory Settings
It has been suggested that 8-Chlorocaffeine inhibits the dark repair system, implying potential long-term effects on cellular function .
Metabolic Pathways
As a derivative of caffeine, it may share similar metabolic pathways, which involve enzymes and cofactors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 8-Chloro Caffeine can be synthesized through the chlorination of caffeine. The process involves the reaction of caffeine with chlorine gas in the presence of a suitable solvent, such as acetic acid, under controlled temperature and pressure conditions. The reaction typically yields 8-Chloro Caffeine as the primary product.
Industrial Production Methods: In industrial settings, the production of 8-Chloro Caffeine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity caffeine and chlorine gas, with precise control over reaction parameters to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Chloro Caffeine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form dechlorinated derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of dechlorinated caffeine derivatives.
Substitution: Formation of substituted caffeine derivatives with various functional groups.
Eigenschaften
IUPAC Name |
8-chloro-1,3,7-trimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4O2/c1-11-4-5(10-7(11)9)12(2)8(15)13(3)6(4)14/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKPGBJNNATDRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1Cl)N(C(=O)N(C2=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197722 | |
| Record name | 8-Chlorocaffeine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4921-49-7 | |
| Record name | 8-Chlorocaffeine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4921-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chlorocaffeine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004921497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Chlorocaffeine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6277 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Chlorocaffeine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-chloro-3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.229 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-CHLOROCAFFEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/297FVR09D5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
A: Research suggests that 8-Chlorocaffeine, similar to its analog 8-Methoxycaffeine (8-MOC), can induce single-strand breaks (SSBs), double-strand breaks (DSBs), and DNA-protein crosslinks (DPCs) in cellular DNA. [] This DNA damage appears to be transient and reversible upon drug removal. [] Additionally, 8-Chlorocaffeine exhibits a temperature-dependent enhancement of chromosomal aberration frequency induced by alkylating agents, particularly di- and trifunctional ones, in Chinese hamster cells. [] This effect is more pronounced at higher temperatures (37°C) and when administered immediately after the alkylating agent. []
ANone: 8-Chlorocaffeine (1,3,7-Trimethyl-8-chloro-3,7-dihydro-1H-purine-2,6-dione) possesses the molecular formula C8H9ClN4O2 and a molecular weight of 228.63 g/mol. While specific spectroscopic data is not provided in the given abstracts, characteristic peaks in NMR and IR spectroscopy can be expected due to the presence of methyl groups, a chlorine atom, and the purine ring system.
A: While 8-MOC demonstrates functional similarities to the topoisomerase II inhibitor ellipticine in inducing DNA damage, neither 8-MOC, caffeine, nor 8-Chlorocaffeine could stimulate the formation of a cleavable complex with purified L1210 topoisomerase II. [] This suggests that these methylated oxypurines might act on a different topoisomerase II form or require the natural chromatin environment within the nucleus for their activity. []
A: Yes, 8-Chlorocaffeine can be synthesized through electrochemical oxidation of caffeine using KCl as an electrolyte. [] This method offers an alternative to traditional chemical synthesis routes.
A: Yes, the binding affinity of xanthine derivatives to bovine serum albumin is influenced by their structure. [] Anionic xanthine species generally exhibit stronger interactions compared to their neutral counterparts. [] This suggests that electrostatic interactions play a crucial role in the binding process.
A: Studies in Chinese hamster cells show that the temperature during exposure to 8-Methoxycaffeine and 8-Chlorocaffeine significantly impacts their ability to induce chromosomal aberrations during specific cell cycle phases. [] This highlights the importance of considering temperature as a crucial factor when studying the genetic effects of these compounds.
A: Both caffeine and 8-Chlorocaffeine have demonstrated an ability to inhibit the dark repair of ultraviolet (UV) damage in DNA. [] The kinetics of this inhibition could offer insights into the mechanism by which these compounds interfere with DNA repair pathways.
A: Research indicates that analogs of xanthine can modulate the mutagenic effects of UV light. [] Understanding these interactions is crucial for assessing the potential risks and benefits associated with xanthine derivative exposure in combination with UV radiation.
A: Yes, 8-Chlorocaffeine serves as a versatile starting material in organic synthesis. For example, it can be reacted with various nucleophiles, including benzyl alcohols, [] to create a library of 8-benzyloxycaffeine analogs. [] These analogs can be further evaluated for their biological activity, such as inhibition of monoamine oxidase B (MAO-B), a target for Parkinson's disease treatment. []
A: Researchers have successfully conjugated caffeine with eudesmanolides, a class of sesquiterpene lactones, using nitrogen-containing linkers. [] This approach allows for the creation of hybrid molecules potentially combining the biological properties of both caffeine and eudesmanolides.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




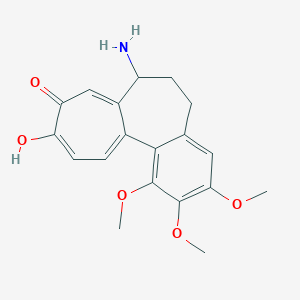

![N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide](/img/structure/B118152.png)
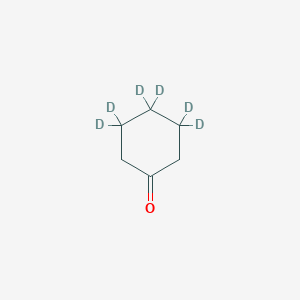
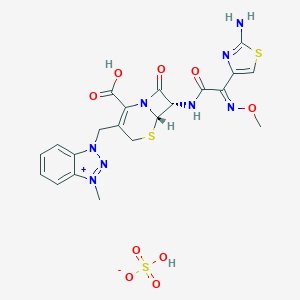
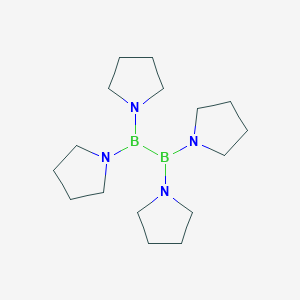

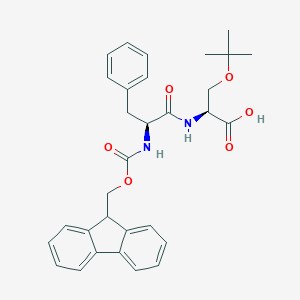


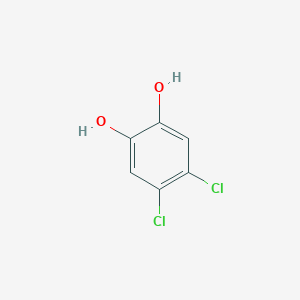
![(4S,4aR,5S,6S)-4-(2,2-dimethylbutanoyloxy)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid](/img/structure/B118190.png)
![[2-(tert-Butoxycarbonyl)-1-methylhydrazinyl]acetic acid](/img/structure/B118194.png)